Ebp-IN-1
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Overview
Description
Ebp-IN-1 is a compound known for its inhibitory effects on emopamil-binding protein, a sterol isomerase involved in the cholesterol biosynthetic pathway. This compound has shown significant potential in enhancing oligodendrocyte formation in human cortical organoids and has good metabolic turnover and brain penetration properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ebp-IN-1 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. Specific details on the synthetic routes and reaction conditions are proprietary and often not disclosed in public literature. general synthetic methods for similar compounds involve the use of organic solvents, catalysts, and controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This process would include the use of industrial reactors, purification systems, and quality control measures to produce the compound on a commercial scale .
Chemical Reactions Analysis
Types of Reactions
Ebp-IN-1 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may yield alcohols .
Scientific Research Applications
Ebp-IN-1 has a wide range of scientific research applications, including:
Mechanism of Action
Ebp-IN-1 exerts its effects by inhibiting emopamil-binding protein, a sterol isomerase in the cholesterol biosynthetic pathway. This inhibition disrupts the conversion of sterol intermediates, leading to altered cholesterol levels and enhanced oligodendrocyte formation. The molecular targets and pathways involved include the sterol isomerase enzyme and its associated signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Emopamil: Another inhibitor of emopamil-binding protein with similar effects on cholesterol biosynthesis.
U18666A: A cholesterol biosynthesis inhibitor that binds to emopamil-binding protein.
Uniqueness of Ebp-IN-1
This compound is unique due to its long half-life in rodents, good metabolic turnover, and excellent brain penetration properties. These characteristics make it particularly valuable for research and potential therapeutic applications .
Properties
Molecular Formula |
C24H33N3O3 |
---|---|
Molecular Weight |
411.5 g/mol |
IUPAC Name |
3-(4-cyclopropylphenyl)-1-ethyl-8-(oxan-4-ylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione |
InChI |
InChI=1S/C24H33N3O3/c1-2-26-23(29)27(21-7-5-20(6-8-21)19-3-4-19)22(28)24(26)11-13-25(14-12-24)17-18-9-15-30-16-10-18/h5-8,18-19H,2-4,9-17H2,1H3 |
InChI Key |
MWQKGNAORRKIIL-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)N(C(=O)C12CCN(CC2)CC3CCOCC3)C4=CC=C(C=C4)C5CC5 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.